molecular formula C8H8Cl2N2O B13934336 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine

3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine

Cat. No.: B13934336
M. Wt: 219.06 g/mol
InChI Key: ROAMQBBJCYIGJE-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine: is a heterocyclic organic compound with the molecular formula C8H8Cl2N2O . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a 3-methyl-3-oxetanyl group at position 4. Pyridazine derivatives are known for their diverse biological activities and are used in various fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,6-dichloropyridazine with 3-methyl-3-oxetanol under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

Chemistry: In chemistry, 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medicinal research. It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of active ingredients for various products .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine stands out due to the presence of both chlorine atoms and the oxetanyl group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

3,6-dichloro-4-(3-methyloxetan-3-yl)pyridazine

InChI

InChI=1S/C8H8Cl2N2O/c1-8(3-13-4-8)5-2-6(9)11-12-7(5)10/h2H,3-4H2,1H3

InChI Key

ROAMQBBJCYIGJE-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

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